CID 112758136
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Overview
Description
2-Phenoxyethylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of phenethylamine, where the ethylamine group is substituted with a phenoxy group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-phenoxyacetaldehyde with ammonia gas to form an imine, which is then reduced to yield 2-phenoxyethylamine . Another method involves the reduction of 2-phenoxyacetonitrile using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-phenoxyethylamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid, while reduction may yield simpler amines .
Scientific Research Applications
2-Phenoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxyethylamine involves its interaction with various molecular targets. It can act as a ligand for neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine. This interaction can modulate signaling pathways, including the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
Phenethylamine: A simpler analog without the phenoxy group.
2-Phenylethylamine: Similar structure but with a phenyl group instead of a phenoxy group.
Nefazodone: A pharmaceutical compound that uses 2-phenoxyethylamine as an intermediate
Uniqueness: 2-Phenoxyethylamine is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and pharmaceutical research .
Biological Activity
CID 112758136, also known as a novel compound within the realm of medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of this compound
This compound is categorized under small molecules with a specific chemical structure that influences its interaction with biological systems. Understanding its biological activity requires examining various aspects, including its mechanism of action, target interactions, and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that it may function as an inhibitor or modulator of certain pathways critical for cellular function. The details regarding its mechanism can be summarized as follows:
- Target Proteins : this compound has shown affinity for several proteins involved in key signaling pathways.
- Cellular Pathways : It is believed to affect pathways related to cell proliferation, apoptosis, and inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the application and efficacy of this compound in various biological contexts:
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Case Study: Cancer Cell Lines
- Objective : To evaluate the anti-cancer properties of this compound.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as an anti-cancer agent.
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Case Study: Inflammatory Models
- Objective : To assess the compound's anti-inflammatory effects.
- Findings : In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases.
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Case Study: Pharmacokinetics
- Objective : To determine the pharmacokinetic profile.
- Findings : Studies showed that this compound has favorable absorption characteristics and a half-life suitable for therapeutic use.
Research Findings
Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Key findings include:
- Signal Transduction Pathways : Investigations have revealed that this compound may inhibit key kinases involved in cell signaling, thereby altering cellular responses.
- Synergistic Effects : Preliminary studies suggest that combining this compound with other therapeutic agents enhances its efficacy, particularly in cancer treatment.
Properties
Molecular Formula |
C8H10NO |
---|---|
Molecular Weight |
136.17 g/mol |
InChI |
InChI=1S/C8H10NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
ZNKOTXGGJLOHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC[NH] |
Origin of Product |
United States |
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